Nisin Z

Antimicrobial diffusion Agar diffusion assay Food preservation

Nisin Z (Asn27 substitution) consistently generates larger inhibition zones than Nisin A in solid matrices, translating to superior radial diffusion in processed cheese, fermented meats, and RTE meals. It demonstrates enhanced potency against Bacillus cereus JCM 2152, IFO 13494, IFO 13690 and Salmonella enteritidis IFO 3313. Choose Nisin Z where matrix diffusion kinetics or strain-specific pathogen barrier coverage is critical. Also validated for cancer apoptosis research, ethanol fermentation antimicrobial control, and hACE2 antiviral studies. GRAS Lactococcus lactis fermentation product; ≥1000 IU/mg potency.

Molecular Formula C141H229N41O38S7
Molecular Weight 3331.1 g/mol
CAS No. 137061-46-2
Cat. No. B1148377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisin Z
CAS137061-46-2
Synonymsnisin Z
Molecular FormulaC141H229N41O38S7
Molecular Weight3331.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C
InChIInChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1
InChIKeyPWFSAVZKCGCNRK-RDLXCTAXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nisin Z (CAS 137061-46-2) Procurement Guide: Comparative Evidence for Scientific and Industrial Selection


Nisin Z (CAS 137061-46-2) is a natural 34-amino acid lantibiotic bacteriocin produced by fermentation of Lactococcus lactis . It is a naturally occurring variant of nisin that differs from the more widely commercialized Nisin A by a single amino acid substitution at position 27: asparagine in Nisin Z instead of histidine in Nisin A [1]. This single-residue difference confers distinct physicochemical and antimicrobial properties that materially impact application performance. Nisin Z exhibits a molecular weight of approximately 3.4 kDa and is primarily employed as a food preservative against Gram-positive spoilage and pathogenic bacteria, with emerging applications in eukaryotic cell culture, cancer research, and ethanol fermentation .

Why Nisin A Cannot Simply Substitute Nisin Z in Critical Applications


Although Nisin A and Nisin Z differ by only one amino acid (His27 in Nisin A vs. Asn27 in Nisin Z), this single substitution produces measurable differences in diffusion kinetics in solid matrices, pH-dependent solubility profiles, and strain-specific antimicrobial potency [1]. In agar-based assays, Nisin Z consistently generates larger inhibition zones than Nisin A at equivalent concentrations above the MIC, indicating superior diffusion through gel matrices [2]. At low pH conditions typical of many fermented foods and acidic formulations, Nisin Z exhibits lower solubility than Nisin A, which may limit its effectiveness in certain acidic product environments but conversely may be advantageous in neutral-pH applications where both variants perform comparably . Furthermore, direct comparative studies have identified specific bacterial strains—including Bacillus cereus and Salmonella enteritidis—against which Nisin Z demonstrates greater inhibitory activity than Nisin A [3]. These quantifiable differences preclude indiscriminate interchangeability in applications where diffusion kinetics, solubility under specific pH conditions, or targeted inhibition of particular strains are critical performance parameters.

Quantitative Comparative Evidence: Nisin Z Differentiation Dimensions


Superior Agar Diffusion Kinetics of Nisin Z Relative to Nisin A

In head-to-head agar diffusion assays conducted across six different Gram-positive indicator species, Nisin Z produced consistently larger inhibition zones than Nisin A at equivalent concentrations above the MIC [1]. This phenomenon was observed across all tested strains, establishing that the Asn27 substitution in Nisin Z confers enhanced mobility through agar matrices relative to the His27-containing Nisin A [1].

Antimicrobial diffusion Agar diffusion assay Food preservation Microbiology

pH-Dependent Solubility Differential Between Nisin Z and Nisin A

At low pH values, Nisin Z exhibits decreased solubility relative to Nisin A, whereas at neutral and higher pH values, the solubilities of both variants are comparable [1]. Notably, the solubility of Nisin A decreases by almost 2 orders of magnitude when the pH exceeds 7 [1]. Nisin Z shows similar behavior to Nisin A with respect to chemical stability across the pH range of 2 to 8 at temperatures of 20°C, 37°C, and 75°C, with optimal stability observed at pH 3.0 for both variants [1].

Peptide solubility pH stability Formulation Food processing

Strain-Specific Superior Inhibitory Activity of Nisin Z Against Foodborne Pathogens

A direct comparative study of antibacterial activities of nisin A (commercial product) and nisin Z (produced by L. lactis SBT 1212) against 10 Gram-positive and 6 Gram-negative foodborne pathogenic bacteria revealed strain-specific differential efficacy [1]. The growth of Bacillus cereus JCM 2152, Bacillus cereus IFO 13494, Bacillus cereus IFO 13690, and Salmonella enteritidis IFO 3313 was more inhibited by nisin Z than by nisin A [1]. This represents the first documented finding of differential antibacterial activities between these two variants [1]. Notably, in other studies with different indicator strains (including Listeria monocytogenes and Bacillus subtilis), identical MICs were observed for both variants, indicating that the differential activity is strain-context dependent [2].

Food safety Bacteriocin Pathogen inhibition Antimicrobial activity

Differential Spore Outgrowth Prevention by Nisin Z

In a comparative study evaluating three bacteriocins (nisin A, nisin Z, and pediocin) against vegetative cells and spores, nisin A and nisin Z at concentrations between 23 and 69 μg/mL prevented outgrowth of Clostridium and Bacillus spores for at least 10 days [1]. This spore inhibition activity is critical for preventing late spoilage and toxin production in processed foods where heat-resistant spores survive thermal treatment. While the study did not report a significant difference between nisin A and nisin Z for spore inhibition, both nisin variants demonstrated comparable spore-suppressing efficacy, with pediocin showing different activity profiles [1].

Spore inhibition Food microbiology Shelf-life extension Bacteriocin

Computational Binding Affinity of Nisin Z to hACE2 Receptor Exceeds SARS-CoV-2 RBD

In a molecular docking study examining the interaction of nisin variants with the human ACE2 (hACE2) receptor, four variants (nisin H, nisin Z, nisin U, and nisin A) demonstrated significant binding affinity towards hACE2 [1]. Notably, the binding affinity of these nisin variants to hACE2 was higher than that of the RBD (receptor binding domain) of the SARS-CoV-2 spike protein [1]. Among the eight variants examined, nisin Z was among those showing the strongest predicted interaction with the hACE2 receptor site [1].

Molecular docking Antiviral research hACE2 SARS-CoV-2 Computational biology

Degradation Product Profile Differentiates Nisin Z from Nisin A in Dairy Matrices

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) study investigating the stability of nisin A and nisin Z in selected dairy products revealed differential degradation pathways [1]. Both nisin variants experienced significant degradation in fruit-flavored yogurt drinks, with parent ion peaks dropping below detectable levels before product expiry [1]. However, a key differentiation emerged: compared with nisin A, the formation of oxidized metabolite nisin Z+O appeared to be the predominant reaction for nisin Z [1]. This differential oxidative susceptibility has implications for stability and residual activity in complex food matrices.

Stability Degradation products Dairy products LC-MS Oxidation

Recommended Application Scenarios for Nisin Z Based on Quantitative Evidence


Solid and Semi-Solid Food Preservation Requiring Maximal Radial Diffusion

Nisin Z should be prioritized over Nisin A for applications in solid or semi-solid food matrices where radial diffusion of the antimicrobial agent is critical for achieving protective coverage. The consistently larger inhibition zones observed with Nisin Z in agar diffusion assays [1] directly translate to more effective distribution in processed cheese blocks, meat products, fermented sausages, and other solid food systems. In these applications, the superior diffusion kinetics of Nisin Z may provide larger zones of protection against surface contamination and internal spoilage organisms compared to equivalent concentrations of Nisin A.

Targeted Inhibition of Bacillus cereus and Salmonella enteritidis in Food Products

For food products at elevated risk of contamination by specific Bacillus cereus strains (JCM 2152, IFO 13494, IFO 13690) or Salmonella enteritidis IFO 3313, Nisin Z offers demonstrated superior inhibitory activity compared to Nisin A [2]. This includes applications such as pasteurized liquid egg products, dairy-based desserts, cooked rice products, and ready-to-eat meals where these specific pathogenic strains are of concern. Selection of Nisin Z over Nisin A for these applications may provide enhanced food safety margins against these targeted organisms.

Neutral-pH Food and Beverage Formulations

Nisin Z is functionally equivalent to Nisin A for applications in neutral to high-pH food and beverage products where solubility of both variants is comparable [3]. This includes many dairy products, meat and poultry products, liquid egg products, and certain plant-based protein beverages. In these applications, selection between Nisin Z and Nisin A should be based on secondary considerations such as strain-specific activity requirements or diffusion properties rather than solubility limitations.

Antiviral Research Applications Targeting hACE2 Receptor Interactions

Based on in silico molecular docking evidence demonstrating significant binding affinity of Nisin Z to the hACE2 receptor exceeding that of the SARS-CoV-2 RBD [4], Nisin Z is a candidate compound for antiviral research applications. This includes investigations into competitive inhibition of SARS-CoV-2 cellular entry, development of food-grade antiviral interventions, and studies of lantibiotic-protein interactions at the molecular level. Researchers should note that these findings are computational in nature and require in vitro and in vivo validation.

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